molecular formula C15H14N4O B1268267 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305331-46-8

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B1268267
M. Wt: 266.3 g/mol
InChI Key: AFGZYQZNQMEOPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. This process yields various tricyclic compounds, which can undergo further modification to produce derivatives with potential biological activities. Some derivatives have shown strong in vitro activity against S. aureus, although their efficacy against P-388 lymphocytic leukemia in mice was limited (Rida et al., 1988).

Molecular Structure Analysis

X-ray crystallography studies have been conducted on pyrido[1,2-a]benzimidazole derivatives to understand their molecular structure. These studies help in elucidating the absorption and fluorescence spectra characteristics of the compounds, contributing to their potential applications in various fields, including as fluorescent materials (Chen et al., 2012).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, including chlorination, formylation, and conversion into azido, amino, piperidino, and methoxy derivatives. These reactions enhance the compound's versatility for further chemical modifications and applications (Rida et al., 1988).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through analytical techniques, including IR, NMR, HRMS, and X-ray crystallography, providing insights into the compounds' stability and reactivity (Chen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for ring transformations, and formation of novel derivatives through multicomponent synthesis, are of interest for developing new compounds with enhanced or targeted biological activities. These studies contribute to the understanding of the compound's chemical behavior and potential applications in material science and biochemistry (Liu et al., 2008).

Scientific Research Applications

Fluorescent Properties and Applications

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives exhibit significant fluorescent properties. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives using a key compound related to 1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. These compounds were evaluated as fluorescent whitening agents for polyester fibers, showcasing their potential in enhancing the brightness and whiteness of materials in textile applications (Rangnekar & Rajadhyaksha, 1986).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of pyrido[1,2-a]benzimidazole-4-carbonitrile has been explored for potential applications in various fields. Rida et al. (1988) described a method to synthesize substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These compounds have been evaluated for their activity against certain strains of bacteria and leukemia in mice, although they were found inactive in these specific screenings (Rida, Soliman, Badawey, & Kappe, 1988).

properties

IUPAC Name

1-(2-hydroxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-8-14(17-6-7-20)19-13-5-3-2-4-12(13)18-15(19)11(10)9-16/h2-5,8,17,20H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGZYQZNQMEOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SAZ Darwish, RY Elbayaa, HMA Ashour… - Med Chem (Los …, 2018 - scholar.archive.org
The incentive of the present work has been primarily directed towards the design and synthesis of some novel pyrido [1, 2-a] benzimidazoles with specific functionalities believed to …
Number of citations: 6 scholar.archive.org

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